![molecular formula C22H17N3O2 B2740183 N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-naphthamide CAS No. 899974-31-3](/img/structure/B2740183.png)
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-naphthamide, also known as MRS1477, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various preclinical studies, demonstrating its potential as a novel therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
This compound has shown promising results in the field of anticonvulsant activity . Compounds similar to it have been synthesized and evaluated for their anticonvulsant activity. They showed significant protection against tonic hind limb extensor phase in the maximal electroshock model (MES) at a dosage of 50 mg/kg, compared to the standard drug phenytoin . They also showed significant anticonvulsant activity by protection against pentylenetetrazole-induced generalized convulsions in the pentylenetetrazole model (PTZ) at a dosage of 100 mg/kg, compared to the standard drug diazepam .
Muscle Relaxant Activity
The compound has also been evaluated for its muscle relaxant activity . One of the synthesized compounds showed significant muscle relaxant activity (84.57%) by the rotarod and traction test model, comparing with diazepam as a standard drug .
Drug Development
The unique structure of this compound makes it suitable for studying various biological processes and developing innovative drug therapies. Its complex chemical structure can be used to develop new drugs with improved efficacy and fewer side effects.
Synthesis of Derivatives
The compound can be used as a base for synthesizing new derivatives with potential therapeutic applications . For example, a series of 2- (2- (3- (4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1 ( 4H )yl)acetyl)hydrazine carbothioamide and 2- ( (5-amino-1,3,4-thiadiazol-2-yl)methyl)-6- (4-chlorophenyl)-4,5-dihydropyridazin-3 ( 2H )-one derivatives were synthesized .
Epilepsy Treatment
Given its anticonvulsant properties, this compound could potentially be used in the treatment of epilepsy . As epilepsy is a major neurological disorder affecting up to 5% of the world population, there is a continuing demand for new anticonvulsant agents .
Neurological Disorder Research
The compound’s anticonvulsant and muscle relaxant properties make it a valuable tool in neurological disorder research . It can be used to study the mechanisms of these disorders and evaluate the efficacy of potential treatments .
Eigenschaften
IUPAC Name |
N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-25-21(26)14-13-20(24-25)16-9-11-17(12-10-16)23-22(27)19-8-4-6-15-5-2-3-7-18(15)19/h2-14H,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFNCKQSNCZHDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-naphthamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.